REACTION_CXSMILES
|
[I:1][CH2:2][C:3]1[N:4]=C(C2C=CC(C)=CC=2)O[C:7]=1[C:8]1C=CC=CC=1.C/C(/C(C)=O)=N\O.[CH:28]([C:31]1[CH:38]=[CH:37][C:34]([CH:35]=[O:36])=[CH:33][CH:32]=1)([CH3:30])[CH3:29]>>[I:1][CH2:2][C:3]1[N:4]=[C:35]([C:34]2[CH:33]=[CH:32][C:31]([CH:28]([CH3:30])[CH3:29])=[CH:38][CH:37]=2)[O:36][C:7]=1[CH3:8]
|
Name
|
4-iodomethyl-5-phenyl-2-p-tolyloxazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ICC=1N=C(OC1C1=CC=CC=C1)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C/C(=N\O)/C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC=C(C=O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ICC=1N=C(OC1C)C1=CC=C(C=C1)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |